molecular formula C15H17N3O3S2 B2956329 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2379994-51-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2956329
CAS No.: 2379994-51-9
M. Wt: 351.44
InChI Key: OIWWOJVZICGELY-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes furan, thiophene, pyrazole, and sulfonamide groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The furan and thiophene rings are often synthesized through well-established methods such as the Paal-Knorr synthesis and Gewald reaction, respectively . The pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones . The final step involves the sulfonation of the pyrazole ring, followed by the coupling of the furan and thiophene moieties under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the coupling reactions and sulfonation processes is also common in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of furan, thiophene, pyrazole, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c1-10-15(11(2)18(3)17-10)23(19,20)16-8-13-7-12(9-22-13)14-5-4-6-21-14/h4-7,9,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWWOJVZICGELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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